1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol
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Overview
Description
1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol is a complex organic compound known for its unique structure and diverse range of applications. Its molecular framework features a cyclopropylamino group, a methylpyrimidine ring, and a piperidin-4-ol moiety, which altogether contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol typically involves multiple steps, starting with the construction of the pyrimidine ring.
Pyrimidine Formation: : The pyrimidine ring is formed through a condensation reaction between an aldehyde and a guanidine derivative, under acidic conditions.
Cyclopropylamination: : The cyclopropylamino group is introduced via nucleophilic substitution, often employing cyclopropylamine and a suitable leaving group.
Attachment of Piperidine: : The piperidine moiety is then added through a reductive amination reaction, often using hydrogen gas and a catalyst such as palladium on carbon.
Industrial Production Methods
On an industrial scale, the synthesis involves optimized reaction conditions to maximize yield and efficiency, including:
High-pressure reactors: for reductive amination steps.
Continuous flow systems: to ensure uniform reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: : Reduction reactions, particularly with hydrogen, can modify its functional groups, such as reducing the piperidine ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine ring, altering its substituents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: : Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile
Major Products
The reactions typically yield a variety of products, depending on the conditions. Oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons. Substitution reactions often lead to a range of substituted pyrimidines.
Scientific Research Applications
1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol is used in a variety of scientific fields:
Chemistry: : Used as a building block in organic synthesis due to its reactive functional groups.
Biology: : Studied for its interactions with biomolecules, potentially useful in biochemical assays.
Medicine: : Explored for its potential as a pharmaceutical intermediate or therapeutic agent.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological targets:
Molecular Targets: : It can bind to enzymes or receptors, modifying their activity.
Pathways Involved: : Its interaction may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol is unique due to its specific structure. It can be compared to:
Similar Compounds
1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-3-ol
1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-5-ol
1-(2-(Cyclopropylamino)-6-ethylpyrimidin-4-yl)piperidin-4-ol
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Properties
IUPAC Name |
1-[2-(cyclopropylamino)-6-methylpyrimidin-4-yl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-9-8-12(17-6-4-11(18)5-7-17)16-13(14-9)15-10-2-3-10/h8,10-11,18H,2-7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBPCBUSZWEUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CC2)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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